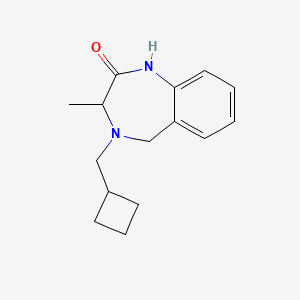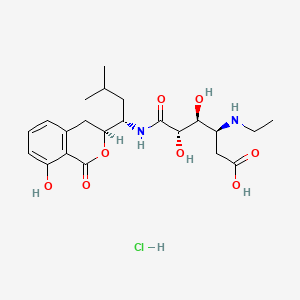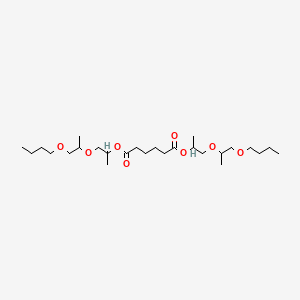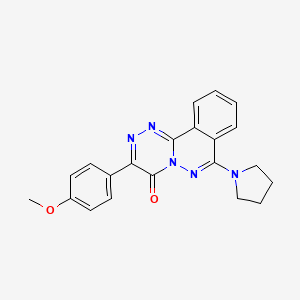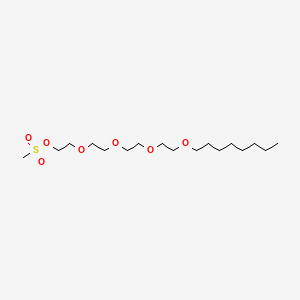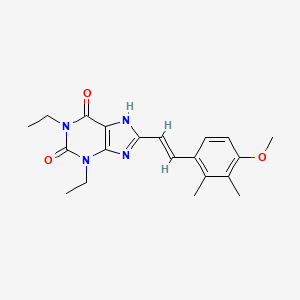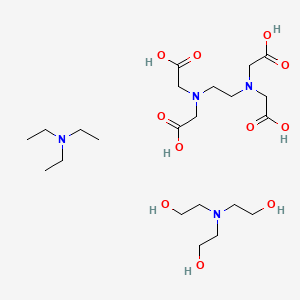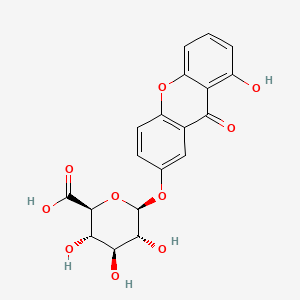
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, azo, hydroxy, sulphonyl, and amino groups
Métodos De Preparación
The synthesis of 2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
-
Synthetic Routes
- The initial step involves the synthesis of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, which is achieved through the cyclization of appropriate precursors.
- This intermediate is then reacted with 2-chloro-4-nitrophenol to form an azo compound via a diazotization reaction followed by azo coupling.
- The resulting azo compound is further reacted with sulphonyl chloride to introduce the sulphonyl group.
- Finally, the compound is subjected to a nucleophilic substitution reaction with 2-aminobenzoic acid to yield the target compound.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions due to the presence of multiple reactive functional groups.
-
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.
-
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
-
Major Products
- Oxidation products include ketones or aldehydes.
- Reduction products include primary or secondary amines.
- Substitution products include various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid has a wide range of applications in scientific research.
-
Chemistry
- Used as a reagent in organic synthesis to introduce specific functional groups.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor or activator.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug development and screening assays.
-
Industry
- Utilized in the production of dyes and pigments due to its azo group.
- Applied in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways.
-
Molecular Targets
- The compound may interact with enzymes, altering their activity through inhibition or activation.
- It can bind to receptors, modulating their signaling pathways.
-
Pathways Involved
- The compound may affect oxidative stress pathways by modulating the activity of antioxidant enzymes.
- It can influence inflammatory pathways by interacting with key mediators such as cytokines and transcription factors.
Comparación Con Compuestos Similares
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds
Bromochlorobenzene: A mixed aryl halide with bromine and chlorine substituents on a benzene ring.
2-Chloro-4-(methylsulfonyl)benzoic acid: A compound with similar sulphonyl and chloro groups.
-
Uniqueness
- The presence of multiple functional groups in this compound provides it with diverse chemical reactivity and potential applications.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Propiedades
Número CAS |
85750-15-8 |
|---|---|
Fórmula molecular |
C23H17Cl2N5O6S |
Peso molecular |
562.4 g/mol |
Nombre IUPAC |
2-[[2-chloro-4-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-hydroxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C23H17Cl2N5O6S/c1-12-21(22(32)30(28-12)14-6-4-5-13(24)9-14)27-26-18-10-16(25)20(11-19(18)31)37(35,36)29-17-8-3-2-7-15(17)23(33)34/h2-11,21,29,31H,1H3,(H,33,34) |
Clave InChI |
BDCNIJYXQLKZPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)Cl)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



